Cas no 127946-34-3 ((1r,4r)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid)

(1r,4r)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring a trifluoroacetamido-methyl substituent and a carboxylic acid functional group. Its stereospecific (1r,4r) configuration ensures consistent reactivity and selectivity in synthetic applications, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The trifluoroacetamido group enhances metabolic stability and bioavailability, while the carboxylic acid moiety allows for further derivatization via esterification or amidation. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its rigid cyclohexane backbone and functional group versatility. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
(1r,4r)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid structure
127946-34-3 structure
Product Name:(1r,4r)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid
CAS No:127946-34-3
MF:C10H14F3NO3
MW:253.218273639679
CID:6584915
PubChem ID:14788219
Update Time:2025-11-01

(1r,4r)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 127946-34-3
    • AKOS018081044
    • SCHEMBL8595703
    • EN300-4458808
    • SCHEMBL8596354
    • (1r,4r)-4-[(trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid
    • (1r,4r)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid
    • Inchi: 1S/C10H14F3NO3/c11-10(12,13)9(17)14-5-6-1-3-7(4-2-6)8(15)16/h6-7H,1-5H2,(H,14,17)(H,15,16)
    • InChI Key: BVNRKPGWSLRVJK-UHFFFAOYSA-N
    • SMILES: FC(C(NCC1CCC(C(=O)O)CC1)=O)(F)F

Computed Properties

  • Exact Mass: 253.09257779g/mol
  • Monoisotopic Mass: 253.09257779g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 66.4Ų

(1r,4r)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid Pricemore >>

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Additional information on (1r,4r)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid

Compound CAS No. 127946-34-3: (1R,4R)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic Acid

The compound with CAS No. 127946-34-3, known as (1R,4R)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and materials science. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its versatile properties and potential uses in advanced chemical systems.

The cyclohexane ring serves as the core structure of this molecule, providing a rigid framework that supports the spatial arrangement of the substituents. The trifluoroacetamido group attached to the cyclohexane ring introduces a strong electron-withdrawing effect, enhancing the molecule's reactivity and stability. This feature makes it particularly valuable in reactions requiring precise control over electronic properties.

Recent studies have highlighted the role of (1R,4R)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid in drug delivery systems. Researchers have demonstrated that its unique stereochemistry allows for improved bioavailability and targeted drug release mechanisms. The carboxylic acid group plays a critical role in forming stable amide bonds, which are essential for constructing biocompatible polymers and nanoparticles.

In addition to its pharmaceutical applications, this compound has shown promise in the development of advanced materials. Its ability to act as a chiral catalyst in asymmetric synthesis has been explored in several recent publications. The trifluoroacetamido group's electron-withdrawing nature facilitates selective reactions, making it a valuable tool in organic synthesis.

The synthesis of (1R,4R)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid involves a multi-step process that requires precise control over stereochemistry. Recent advancements in asymmetric catalysis have enabled more efficient and scalable production methods, reducing costs and improving yield rates.

Furthermore, this compound has been investigated for its potential in renewable energy technologies. Its ability to act as an electrolyte additive in lithium-ion batteries has been explored, with promising results indicating improved battery performance and cycle life. The cyclohexane ring's structural integrity contributes to its stability under high-energy conditions.

In conclusion, (1R,4R)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic acid is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and stereochemical configuration make it an invaluable tool in modern chemical research and development.

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